molecular formula C6H12O5P- B8399255 Diethylphosphonoacetate

Diethylphosphonoacetate

Cat. No.: B8399255
M. Wt: 195.13 g/mol
InChI Key: DVQMPWOLBFKUMM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Diethylphosphonoacetate (CAS: 1067-74-9) is a phosphonate ester with the molecular formula C₇H₁₅O₅P and a molecular weight of 210.166 g/mol . It is widely utilized in organic synthesis, particularly in Wittig-Horner reactions, to generate α,β-unsaturated esters and ketones via olefination of aldehydes . Its structure features a phosphonate group (PO(OR)₂) adjacent to an ester moiety, enabling nucleophilic reactivity at the α-carbon. The compound is commercially available (e.g., 95% purity from Alfa Aesar) and can be synthesized by reacting bromoacetate derivatives with triethylphosphite under solvent-free conditions . Applications span pharmaceuticals (e.g., pyrotinib maleate synthesis ), agrochemicals, and materials science.

Properties

Molecular Formula

C6H12O5P-

Molecular Weight

195.13 g/mol

IUPAC Name

2-diethoxyphosphorylacetate

InChI

InChI=1S/C6H13O5P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H,7,8)/p-1

InChI Key

DVQMPWOLBFKUMM-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(CC(=O)[O-])OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis of key phosphonoacetate derivatives is summarized in Table 1.

Compound Molecular Formula Molecular Weight Key Features Applications
Diethylphosphonoacetate C₇H₁₅O₅P 210.166 Ethyl ester groups; moderate steric bulk. Wittig-Horner reactions, drug intermediates .
Triethyl phosphonoacetate C₇H₁₅O₆P 226.166 Additional ethoxy group; higher solubility in organic solvents. Less steric hindrance; used in tandem with TiCl₄ for olefination .
Ethyl (diphenylphosphoryl)acetate C₁₆H₁₇O₄P 304.280 Phenyl substituents; enhanced electronic delocalization. Stabilizes reactive intermediates in organometallic reactions .
Disodium Phosphonoacetate C₄H₈Na₂O₁₀P₂ 324.026 Water-soluble sodium salt; ionic character. Biological studies requiring aqueous conditions .
Allyl this compound C₈H₁₅O₅P 222.180 Allyl group enables click chemistry or polymerization. Specialty polymer synthesis .

Stability and Handling

  • This compound is moisture-sensitive but stable under inert storage. In contrast, disodium phosphonoacetate is hygroscopic and requires anhydrous handling .
  • Ethyl (diphenylphosphoryl)acetate demonstrates superior thermal stability due to aromatic substituents, enabling high-temperature reactions .

Research Findings and Case Studies

  • Pharmaceutical Synthesis: this compound was critical in synthesizing pyrotinib maleate, an EGFR inhibitor, via a Wittig reaction with aldehyde intermediates .
  • Comparative Reactivity: In reactions with 1,2,3-indantrione, this compound formed stable olefins, whereas diethyl(cyanomethyl)phosphonate required two equivalents for complete conversion .
  • Steric Effects: tert-Butyl this compound showed slower reaction rates compared to methyl or ethyl derivatives in TiCl₄-mediated couplings, highlighting the impact of steric bulk .

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